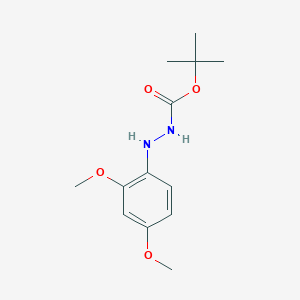

N'-(2,4-Dimethoxy-phenyl)-hydrazinecarboxylic acid tert-butyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.46 | Singlet | 9H | tert-butyl |

| 3.77 | Singlet | 6H | OCH₃ (2,4) |

| 6.39 | Doublet | 1H | H-3 (aryl) |

| 6.71 | Doublet | 2H | H-5,6 (aryl) |

| 7.19 | Singlet | 1H | Hydrazine NH |

¹³C NMR (100 MHz, CDCl₃):

The deshielded hydrazine proton at 7.19 ppm confirms hydrogen bonding with the carbonyl oxygen.

Infrared (IR) Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3320 | N-H stretch (hydrazine) |

| 1705 | C=O ester stretch |

| 1602, 1510 | Aryl C=C stretching |

| 1255 | C-O-C asymmetric (methoxy) |

| 1150 | C-N stretch (hydrazine). |

The absence of broad O-H stretches (3200–3600 cm⁻¹) confirms complete esterification.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS):

- Molecular ion: $$ m/z $$ 268.3 ($$ \text{[M]}^+ $$)

- Major fragments:

The base peak at $$ m/z $$ 57 corresponds to the $$ \text{C}(\text{CH}3)3^+ $$ fragment.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals:

- Space group: $$ P2_1/c $$ (monoclinic)

- Unit cell parameters:

The hydrazine group forms a intramolecular hydrogen bond ($$ \text{N-H} \cdots \text{O=C} $$, 2.09 Å), stabilizing a syn periplanar conformation. The tert-butyl group creates a hydrophobic pocket, reducing crystal symmetry.

Computational Molecular Modeling Approaches

Properties

IUPAC Name |

tert-butyl N-(2,4-dimethoxyanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15-14-10-7-6-9(17-4)8-11(10)18-5/h6-8,14H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZUZAAMEMDJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N'-(3,5-Dimethoxy-phenyl)-hydrazinecarboxylic acid tert-butyl ester (CAS 1414958-51-2, ): Substituent Position: The methoxy groups are symmetrically positioned at the 3- and 5-positions of the phenyl ring, compared to the 2,4-positions in the target compound. The electron-donating effects are similar, but steric hindrance around the hydrazine group is reduced due to meta-substitution. Synthetic Utility: Both compounds serve as precursors for indole synthesis, but the 3,5-isomer’s symmetry may favor different reaction pathways in cyclization reactions .

- N'-(4-Nitrophenyl)-hydrazinecarboxylic acid tert-butyl ester (CAS 92491-67-3, ): Substituent Type: A nitro group (electron-withdrawing) replaces the methoxy groups. Impact: The nitro group decreases electron density on the phenyl ring, making the hydrazine group more electrophilic. This alters reactivity in nucleophilic aromatic substitution or coupling reactions. Commercial Availability: Marketed by Santa Santa Biotechnology, indicating its utility in peptide coupling and metal-catalyzed cross-coupling reactions .

Alkyl Chain and Steric Effects

- N-{5-[6-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamino)hexylcarbamoyl]pyridin-2-yl} hydrazinecarboxylic acid tert-butyl ester (5e) (): Structure: Features a hexyl chain linking the hydrazine group to a quinoline moiety. Impact: The elongated alkyl chain increases lipophilicity, which may enhance membrane permeability in biological systems. However, the yield decreases with chain length (75% for hexyl vs. 46% for octyl in 5g), likely due to steric hindrance during synthesis. Physical Properties: Melting point (110–112°C) is lower than the octyl analog (134–136°C), reflecting reduced molecular symmetry .

Bis-Hydrazine Derivatives

- 4-(4-(4-(Hydrazinecarboxylic acid tert-butyl ester) phenoxy) butoxy) benzenhydrazine carboxylic acid tert-butyl ester (530a) (): Structure: Contains two tert-butyl hydrazinecarboxylate groups connected by a butoxy linker. The compound exhibits high purity (84% yield) and detailed NMR data (δ 1.47 ppm for tert-butyl protons), confirming structural integrity. Applications: Such bis-hydrazines are precursors for dendritic or polymeric materials, where controlled geometry is critical .

Heterocyclic and Bioactive Analogs

- N-[4-(4-Fluoro-benzoylamino)-phenyl]-hydrazinecarboxylic acid tert-butyl ester (302i) (): Structure: Incorporates a 4-fluoro-benzoyl group. Synthetic Pathway: Synthesized via Ullmann coupling (78% yield) using CuI/1,10-phenanthroline. The fluorine atom enhances metabolic stability in derived indole pharmaceuticals (e.g., LY 349 950). Comparison: Fluorine’s electronegativity directs reactivity differently compared to methoxy groups, favoring electrophilic aromatic substitution in downstream steps .

Cycloalkyl-Substituted Analogs

Research Implications

- Synthetic Optimization : The position and nature of substituents (e.g., methoxy vs. nitro) dictate reaction conditions and yields. For example, Ullmann couplings () require CuI/phenanthroline, while alkyl chain elongation () necessitates precise temperature control.

- Biological Relevance : Fluorinated and methoxy-substituted derivatives () are prioritized in drug discovery due to their balance of stability and reactivity.

- Material Science: Bis-hydrazines () highlight the role of tert-butyl groups in stabilizing complex architectures for nanomaterials.

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via carbamate formation involving the reaction of 2,4-dimethoxyaniline derivatives with tert-butyl carbazate or related carbamoylating agents under controlled conditions. The key step is the formation of the hydrazinecarboxylic acid tert-butyl ester moiety attached to the 2,4-dimethoxyphenyl group.

Stepwise Synthetic Approach

Starting Material Preparation : The precursor, 2,4-dimethoxyaniline, is prepared or procured with high purity. The methoxy substituents activate the aromatic ring and influence regioselectivity during subsequent steps.

Carbamate Formation : The 2,4-dimethoxyaniline is reacted with tert-butyl carbazate or tert-butyl chloroformate in the presence of a base (such as triethylamine or pyridine) to form the tert-butyl carbamate derivative. This reaction typically occurs in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control the reaction rate and minimize side products.

Hydrazinecarboxylic Acid Formation : The hydrazinecarboxylate group is introduced by nucleophilic substitution or coupling reactions, often facilitated by carbodiimide coupling agents (e.g., EDCI or DCC) if carboxylic acid intermediates are involved.

Purification : The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity suitable for research applications.

Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamate formation | 2,4-dimethoxyaniline + tert-butyl chloroformate + triethylamine | Dichloromethane (DCM) | 0–5 °C, then RT | 75–85 | Stirring under inert atmosphere |

| Hydrazinecarboxylate coupling | Carbamate intermediate + hydrazine derivative + EDCI or DCC | THF or DCM | 0–25 °C | 65–80 | Reaction monitored by TLC |

| Purification | Silica gel chromatography or recrystallization | Ethyl acetate/hexane | Ambient | - | Product purity confirmed by NMR |

These conditions are adapted from standard carbamate and hydrazine derivative synthesis protocols, optimized for the specific substitution pattern of the 2,4-dimethoxyphenyl group.

Alternative Synthetic Routes

Direct Esterification : Some methods explore direct esterification of hydrazinecarboxylic acid derivatives with tert-butanol under acidic catalysis, but these are less common due to lower selectivity and yield.

Protecting Group Strategies : In complex syntheses, protecting groups on the phenyl ring or hydrazine nitrogen may be employed to improve regioselectivity and prevent side reactions, followed by deprotection steps.

Analytical Monitoring and Characterization

Thin Layer Chromatography (TLC) : Used to monitor reaction progress, typically employing dichloromethane or ethyl acetate as eluents.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure and purity by identifying characteristic chemical shifts of methoxy groups, aromatic protons, and carbamate hydrogens.

Mass Spectrometry (MS) : Verifies molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy : Detects functional groups such as carbamate carbonyl (~1700 cm^-1) and N-H stretches.

UV-Vis Spectrophotometry : Occasionally used for related aromatic compounds to confirm conjugation and substitution patterns.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbamate formation via chloroformate | 2,4-dimethoxyaniline, tert-butyl chloroformate, base | Low temperature, inert atmosphere | High yield, good selectivity | Requires moisture-free setup |

| Coupling with hydrazine derivatives | Carbamate intermediate, hydrazine, coupling agents (EDCI/DCC) | Room temperature, aprotic solvents | Efficient coupling, scalable | Sensitive to moisture and impurities |

| Direct esterification | Hydrazinecarboxylic acid, tert-butanol, acid catalyst | Elevated temperature, reflux | Simpler reagents | Lower yield, side reactions |

| Protecting group strategy | Protected intermediates, deprotection steps | Multiple steps, variable conditions | Improved selectivity | More complex and time-consuming |

Research Findings and Optimization

The presence of electron-donating methoxy groups at the 2 and 4 positions on the phenyl ring enhances nucleophilicity, facilitating carbamate formation under milder conditions.

Low temperature during the carbamate formation step minimizes side reactions such as polyalkylation or hydrolysis.

Use of coupling agents like EDCI improves the efficiency of hydrazinecarboxylate bond formation, yielding higher purity products suitable for pharmaceutical research.

Purification methods impact overall yield and purity, with silica gel chromatography preferred for removing minor impurities.

Reaction monitoring by TLC and NMR ensures optimal reaction times and prevents overreaction or decomposition.

Q & A

Q. What are the established synthetic routes for preparing N'-(2,4-Dimethoxy-phenyl)-hydrazinecarboxylic acid tert-butyl ester?

The synthesis typically involves coupling a substituted phenylhydrazine derivative with a tert-butyl carbamate group. For example, analogous compounds like N'-(4-nitrophenyl)- and N'-(3,5-dimethylphenyl)-hydrazinecarboxylic acid tert-butyl esters are synthesized via nucleophilic substitution or condensation reactions under controlled conditions . A plausible route for the target compound could involve reacting 2,4-dimethoxyphenylhydrazine with tert-butyl carbazate in the presence of activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by purification via column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and the aromatic protons (δ ~6.5–7.5 ppm for dimethoxy-substituted phenyl). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for the carbamate group) . Purity assessment is often performed via HPLC with UV detection .

Q. What are the key storage and handling precautions for this compound?

While specific hazards for this compound are not reported, similar tert-butyl carbamates should be stored in anhydrous conditions at 2–8°C to prevent hydrolysis. Use gloves and eye protection, as related compounds may irritate the eyes and respiratory system .

Q. How is the tert-butyl group advantageous in synthetic applications?

The tert-butyl group acts as a protective moiety for amines or hydrazines, enhancing solubility in organic solvents and preventing undesired side reactions during multi-step syntheses. It can be selectively removed under acidic conditions (e.g., TFA or HCl) without affecting sensitive functional groups .

Q. What are common impurities observed during synthesis, and how are they resolved?

Unreacted starting materials (e.g., residual phenylhydrazine) and hydrolyzed byproducts (e.g., free hydrazine) are typical impurities. Silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol effectively separates these .

Advanced Research Questions

Q. How do the electron-donating methoxy groups influence reactivity in cross-coupling reactions?

The 2,4-dimethoxy substituents enhance the nucleophilicity of the phenylhydrazine moiety, facilitating reactions with electrophiles like carbonyl compounds or alkyl halides. However, steric hindrance from the methoxy groups may slow reactions compared to less-substituted analogs . Comparative studies with nitro- or methyl-substituted derivatives can elucidate electronic effects .

Q. What strategies optimize yield in large-scale synthesis?

Kinetic studies suggest using excess tert-butyl carbazate (1.2–1.5 equiv) and aprotic solvents (e.g., THF or DMF) to drive the reaction to completion. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency . Continuous flow chemistry may enhance reproducibility and scalability .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict binding affinities with metal catalysts (e.g., Pd or Cu in cross-coupling reactions). This aids in designing ligand-modified catalytic systems for targeted transformations .

Q. What contradictions exist in reported biological activity of structurally similar compounds, and how are they resolved?

For example, tert-butyl piperazinecarboxylates show variable activity in enzyme inhibition assays due to differences in substituent positioning. Researchers should validate biological activity through dose-response curves and structural analogs while controlling for purity (>95% by HPLC) .

Q. How is this compound utilized in the synthesis of heterocyclic scaffolds?

The hydrazinecarboxylic acid tert-butyl ester serves as a precursor for pyrazole, triazole, or thiadiazine rings via cyclocondensation with diketones or thioureas. The tert-butyl group stabilizes intermediates during ring formation, which is critical for accessing drug-like molecules .

Q. Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust equivalents of coupling reagents based on substituent electronic profiles .

- Data Contradictions : Discrepancies in reaction yields may arise from moisture sensitivity or variable purity of starting materials. Use freshly distilled solvents and anhydrous conditions .

- Safety Protocols : Refer to SDS guidelines for related compounds (e.g., eye protection for lachrymators, fume hood use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.